4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
“4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a sulfonamide . It has a molecular formula of C16H22N4O4S2 and an average mass of 398.503 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CCCCN©S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC . This indicates that the molecule contains a butyl(methyl)sulfamoyl group attached to a benzamide core, which is further substituted with a 1,3,4-oxadiazol-2-yl group .Physical And Chemical Properties Analysis
The compound has a net charge of 0 . The mono-isotopic mass is 398.10825 .Scientific Research Applications
Crystal Structure and Computational Studies
The synthesis and structural analysis of compounds with similar oxadiazole frameworks have been documented, where their structures were confirmed using single crystal X-ray diffraction studies. Computational studies, particularly density functional theory (DFT) calculations, have been applied to understand the electrophilic and nucleophilic nature of these molecules. These studies provide insights into the molecular interactions and stability relevant for pharmaceutical applications (Kumara et al., 2017).
Antidiabetic Screening
Research has extended to the synthesis of novel derivatives containing the oxadiazole moiety for antidiabetic purposes. The compounds were evaluated for their in vitro antidiabetic activity, highlighting the potential of these structures in developing new antidiabetic agents (Lalpara et al., 2021).
Biological Studies
Oxadiazole derivatives have been synthesized and evaluated for their biological activities, including antioxidant and antibacterial properties. This research indicates the potential of oxadiazole compounds in therapeutic applications, particularly in targeting bacterial infections and oxidative stress (Karanth et al., 2019).
Corrosion Inhibition
The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid have been studied. These compounds form protective layers on metal surfaces, indicating their potential as corrosion inhibitors in industrial applications (Ammal et al., 2018).
Photoinduced Molecular Rearrangements
Investigations into the photochemistry of oxadiazoles have revealed their ability to undergo photo-induced molecular rearrangements, leading to the synthesis of new compounds. Such studies are crucial for understanding the reactivity of these molecules under light exposure, which is relevant for photodynamic therapy applications (Vivona et al., 1997).
properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-4-5-13-25(2)31(27,28)18-11-9-15(10-12-18)19(26)22-21-24-23-20(30-21)16-7-6-8-17(14-16)29-3/h6-12,14H,4-5,13H2,1-3H3,(H,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHAVKQRJVJTJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
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